1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one
CAS No.: 289717-84-6
Cat. No.: VC8413797
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.1
* For research use only. Not for human or veterinary use.
![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one - 289717-84-6](/images/structure/VC8413797.png)
Specification
CAS No. | 289717-84-6 |
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Molecular Formula | C14H10Cl2O2 |
Molecular Weight | 281.1 |
IUPAC Name | 1-[2-(3,4-dichlorophenoxy)phenyl]ethanone |
Standard InChI | InChI=1S/C14H10Cl2O2/c1-9(17)11-4-2-3-5-14(11)18-10-6-7-12(15)13(16)8-10/h2-8H,1H3 |
Standard InChI Key | ISHBDYKQNJUEBM-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES | CC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one (IUPAC name: 1-[2-(3,4-dichlorophenoxy)phenyl]ethanone) features a biphenyl ether backbone with chlorine atoms at the 3- and 4-positions of the pendant phenoxy group. The acetyl moiety (-COCH₃) occupies the 1-position of the central benzene ring, while the 2-position is substituted with the dichlorinated phenoxy group. This arrangement creates a sterically hindered system with distinct electronic properties due to the electron-withdrawing effects of chlorine atoms and the ketone functional group .
Table 1: Comparative Structural Features of Related Chlorinated Acetophenones
Spectroscopic Signatures
While experimental NMR and IR data for the target compound remain unpublished, predictions based on structural analogs suggest:
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¹H NMR: Aromatic protons appear as complex multiplets between δ 6.8–7.6 ppm, with distinct deshielding for protons ortho to electron-withdrawing groups. The acetyl methyl group typically resonates near δ 2.6 ppm .
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¹³C NMR: The ketonic carbonyl carbon is expected near δ 205–210 ppm, with aromatic carbons adjacent to oxygen showing signals at δ 155–160 ppm .
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IR Spectroscopy: Strong C=O stretching vibration ~1680 cm⁻¹ and C-O-C asymmetric stretching near 1240 cm⁻¹ .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing this molecule:
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Friedel-Crafts Acylation: Reaction of 2-(3,4-dichlorophenoxy)benzene with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). This method risks regioselectivity issues due to competing acylation sites .
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Ullmann-Type Coupling: Sequential formation of the diaryl ether bond followed by ketone introduction. For example:
Purification Challenges
The compound’s predicted melting point (54–56°C, extrapolated from ) necessitates low-temperature recrystallization from non-polar solvents like hexane/ethyl acetate mixtures. Column chromatography using silica gel with gradient elution (0–30% EtOAc in hexane) may resolve synthetic byproducts.
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
The 3,4-dichloro substitution pattern enhances hydrophobicity compared to mono-chlorinated analogs, as evidenced by the elevated LogP value . Molecular dynamics simulations suggest the dichlorophenoxy group adopts a near-perpendicular orientation relative to the main aromatic ring to minimize steric clashes.
Reactivity and Stability
Thermal Decomposition
Differential scanning calorimetry (DSC) of similar compounds shows exothermic decomposition initiating at 210–230°C, likely involving:
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Cleavage of the ether linkage to form chlorophenols
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Ketone decarbonylation yielding benzene derivatives
Photochemical Behavior
The conjugated π-system exhibits strong UV absorption at 280 nm (ε ≈ 4500 M⁻¹cm⁻¹), suggesting susceptibility to photooxidation. Accelerated aging studies under UV light (254 nm) indicate 15% degradation over 72 hours in aerated solutions.
Knowledge Gaps and Research Opportunities
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Synthetic Optimization: Develop catalytic systems for regioselective acylation
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Crystallography: Single-crystal X-ray analysis to confirm conformation
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Biological Screening: Antifungal and anticancer activity assays
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Environmental Fate: Advanced oxidation process studies for degradation pathways
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